4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid
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Overview
Description
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further reactions.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs due to its stability and ease of removal.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme functions.
Mechanism of Action
The primary mechanism of action for 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid involves its role as a protecting group. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Used for the synthesis of peptides with lysine residues.
Uniqueness
4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoic acid is unique due to its specific structure, which includes a morpholine ring. This structure provides additional stability and specificity in peptide synthesis compared to other Fmoc-protected amino acids .
Properties
CAS No. |
2580226-93-1 |
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Molecular Formula |
C23H25NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]butanoic acid |
InChI |
InChI=1S/C23H25NO5/c25-22(26)11-5-6-16-14-24(12-13-28-16)23(27)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26) |
InChI Key |
WAFYPIFIVWLYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O |
Origin of Product |
United States |
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